2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Complex Heterocycle Formation
A study detailed the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, resulting in angular isoindole diones. This synthesis underscores the compound's utility in creating complex heterocycles for further chemical analysis and potential applications in drug development and material sciences (Vasilin et al., 2015).
Molecular and Crystal Structure
Research on N-aminoimides, including derivatives of isoindole diones, focused on their molecular and crystal structures. The findings contribute to understanding the physical characteristics and potential applications of these compounds in developing materials with specific optical properties (Struga et al., 2007).
Methodological Developments
- One-Step Synthesis Approach: A palladium-catalyzed aminocarbonylation method was developed for producing 2-substituted isoindole-1,3-diones, offering a streamlined approach to synthesizing this class of heterocycles. This methodology is significant for pharmaceutical research and development, highlighting the versatility of isoindole diones in organic synthesis (Worlikar & Larock, 2008).
Applications in Material Science
- Near-Infrared Conjugated Polymer: A study on thieno-isoindigo derivative-based polymers, incorporating isoindole dione units, showcased their application in ambipolar field-effect transistors and photothermal conversion. This research points to the potential of such compounds in creating advanced materials for electronic devices and energy conversion technologies (Zhang et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-6-7-19-12(9)8-15-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXQBVHALGLXAW-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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